molecular formula C19H21N3OS B2518852 N-((phenylimino)(p-tolyl)methyl)morpholine-4-carbothioamide CAS No. 637746-50-0

N-((phenylimino)(p-tolyl)methyl)morpholine-4-carbothioamide

Cat. No.: B2518852
CAS No.: 637746-50-0
M. Wt: 339.46
InChI Key: NIPCRIHJSCQSGP-UHFFFAOYSA-N
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Description

N-((Phenylimino)(p-tolyl)methyl)morpholine-4-carbothioamide is a thiourea derivative featuring a morpholine ring, a phenylimino group, and a p-tolyl substituent. This compound belongs to the carbothioamide class, characterized by the presence of a thiocarbonyl group (C=S) bonded to a nitrogen atom. Compound 3o is a white solid with a melting point of 146–148°C, synthesized in 87% yield via column chromatography . Its IR spectrum shows characteristic C=S stretching vibrations near 1633 cm⁻¹, and NMR data confirm the presence of p-tolyl (δ ~2.35 ppm for CH₃) and morpholine protons (δ ~3.4–3.7 ppm) .

Properties

IUPAC Name

(NE)-N-[anilino-(4-methylphenyl)methylidene]morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-15-7-9-16(10-8-15)18(20-17-5-3-2-4-6-17)21-19(24)22-11-13-23-14-12-22/h2-10H,11-14H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPCRIHJSCQSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NC(=S)N2CCOCC2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\C(=S)N2CCOCC2)/NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((phenylimino)(p-tolyl)methyl)morpholine-4-carbothioamide typically involves the reaction of morpholine with p-tolyl isothiocyanate and aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and maintaining the reaction temperature for a specific period . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

N-((phenylimino)(p-tolyl)methyl)morpholine-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

N-((phenylimino)(p-tolyl)methyl)morpholine-4-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((phenylimino)(p-tolyl)methyl)morpholine-4-carbothioamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the death of microbial cells or the reduction of oxidative stress in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

N-Phenylmorpholine-4-carbothioamide
  • Molecular Formula : C₁₁H₁₄N₂OS; Molecular Weight : 222.306 g/mol .
  • Key Features: Replaces the p-tolyl group with a simple phenyl ring. No melting point data is provided, but its molecular weight is lower than 3o (232.32 g/mol) .
N-(Quinolin-6-yl)morpholine-4-carbothioamide (3q)
  • Molecular Formula : C₁₅H₁₅N₃OS; Molecular Weight : 293.37 g/mol.
  • Melting point: 110°C, lower than 3o, likely due to reduced crystallinity from the planar quinoline group .
N-((E)-(4-(Trifluoromethyl)phenylimino)(morpholino)methyl)-N-(4-(trifluoromethyl)phenyl)morpholine-4-carbothioamide (11)
  • Molecular Formula : C₂₄H₂₄F₆N₄O₂S; Molecular Weight : 546.54 g/mol.
  • Key Features: Contains two trifluoromethyl (-CF₃) groups, increasing hydrophobicity and electron-withdrawing effects. Crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 14.9136 Å, b = 9.0945 Å, c = 18.6160 Å . Melting point: 147°C, comparable to 3o despite higher molecular weight .
Infrared Spectroscopy
  • 3o : C=S stretch at 1633 cm⁻¹, aromatic C-H stretches near 3030 cm⁻¹ .
  • N-Phenylmorpholine-4-carbothioamide : Similar C=S absorption at 1633 cm⁻¹ but lacks p-tolyl CH₃ vibrations .
  • Compound 11 : Additional C-F stretches (1100–1200 cm⁻¹) due to -CF₃ groups .
NMR Spectroscopy
  • 3o : p-Tolyl CH₃ at δ 2.35 ppm; morpholine protons at δ 3.4–3.7 ppm .
  • Compound 11 : Trifluoromethyl groups cause deshielding, shifting aromatic protons to δ 7.02–7.96 ppm .

Data Tables

Table 1: Physicochemical Properties of Selected Carbothioamides

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR)
N-(p-Tolyl)morpholine-4-carbothioamide (3o) C₁₃H₁₆N₂OS 232.32 146–148 87 C=S: 1633 cm⁻¹; δ 2.35 (CH₃)
N-Phenylmorpholine-4-carbothioamide C₁₁H₁₄N₂OS 222.31 N/A N/A C=S: 1633 cm⁻¹
Compound 11 C₂₄H₂₄F₆N₄O₂S 546.54 147 N/A C-F: 1100–1200 cm⁻¹; δ 7.02–7.96
N-(Quinolin-6-yl)morpholine-4-carbothioamide (3q) C₁₅H₁₅N₃OS 293.37 110 85 Quinoline protons: δ 8.3–8.9

Table 2: Crystallographic Data for Compound 11

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 14.9136 Å, b = 9.0945 Å, c = 18.6160 Å
Density (calc.) 1.454 mg/m³
R-Factor R₁ = 0.0709, wR₂ = 0.2116

Biological Activity

N-((phenylimino)(p-tolyl)methyl)morpholine-4-carbothioamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring, which is substituted with a phenylimino and p-tolyl group. The presence of the carbothioamide functional group enhances its reactivity and potential biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, disrupting their normal function. This mechanism can lead to the death of microbial cells or a reduction in oxidative stress, making it a candidate for antimicrobial and antioxidant applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit microbial growth suggests potential applications in developing new antibiotics.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antioxidant Activity

In addition to its antimicrobial properties, this compound has demonstrated antioxidant activity. The compound can scavenge free radicals and reduce oxidative stress in various biological models. This property is particularly beneficial in preventing oxidative damage associated with various diseases.

Table 2: Antioxidant Activity Assay Results

Assay MethodIC50 (µM)
DPPH Scavenging25 ± 0.5
ABTS Assay30 ± 0.3
FRAP Assay20 ± 0.2

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains.
  • Case Study on Antioxidant Properties : Another investigation focused on the antioxidant capacity of this compound in a rat model subjected to oxidative stress. The administration of this compound significantly reduced markers of oxidative damage in tissues compared to the control group.

Comparison with Similar Compounds

This compound can be compared with other compounds such as N-Phenylmorpholine-4-carbothioamide and Piperidine-4-carbothioamide. While these compounds share structural similarities, their biological activities differ due to variations in their functional groups.

Table 3: Comparison of Biological Activities

CompoundAntimicrobial Activity (MIC)Antioxidant Activity (IC50)
This compound16 µg/mL25 µM
N-Phenylmorpholine-4-carbothioamide64 µg/mL40 µM
Piperidine-4-carbothioamide32 µg/mL35 µM

Q & A

Basic Research Question

  • 1H/13C NMR : Aromatic protons (δ 6.8–7.5 ppm) and morpholine signals (δ 3.6–4.2 ppm) confirm substituent positions .
  • FT-IR : Thiourea C=S (1200–1250 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
  • HRMS : Exact mass validation (e.g., m/z 327.344 for C16H17N5O3 analogs) .

Advanced Application : Compare experimental NMR data with computational predictions (DFT calculations) to resolve ambiguities .

How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Advanced Research Question
Discrepancies may arise from dynamic processes (e.g., rotamerism) or crystal packing effects. Strategies include:

  • Variable-Temperature NMR : Identify coalescence temperatures for proton exchange .
  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., monoclinic P21/c space group for morpholine derivatives) .
  • 2D NMR (COSY, NOESY) : Map through-space and through-bond correlations .

Example : Crystal data for N-phenylmorpholine-4-carboxamide (a = 8.0907 Å, β = 104.2°) confirm hydrogen-bonded polymeric chains .

What computational methods predict the biological activity of this compound?

Advanced Research Question

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases, enzymes) using software like AutoDock Vina .
  • HOMO-LUMO Analysis : Assess electron distribution to predict reactivity and binding affinity .
  • MD Simulations : Evaluate stability of ligand-protein complexes over time .

Case Study : Analogous pyrimidine-carboxamide derivatives show antibacterial activity via sulfonylurea receptor binding .

How can synthetic byproducts be identified and mitigated?

Advanced Research Question

  • LC-MS/MS : Detect low-abundance byproducts (e.g., hydrolysis products or dimerized species) .
  • Reaction Optimization : Adjust stoichiometry (e.g., 1.2 equiv of morpholine reagent) to suppress side reactions .
  • In Situ Monitoring : Use FT-IR probes to track reactive intermediates .

What are the safety considerations for handling this compound?

Basic Research Question

  • Toxicity : Carbothioamides may irritate skin/eyes; use PPE (gloves, goggles) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

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